Isatin-3-oxime

Descripción

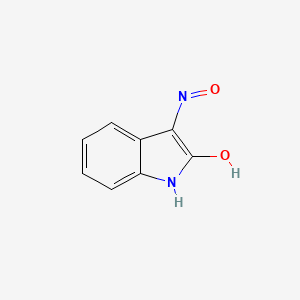

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJFHJUUXTXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209509 | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-28-3 | |

| Record name | Isatin-3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin-3-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyiminoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isatin-3-Oxime: Chemical Properties, Structure, and Applications

Introduction

Isatin (1H-indole-2,3-dione), an endogenous molecule found in plants and mammals, stands as a "privileged scaffold" in medicinal chemistry.[1] Its inherent biological activity and versatile chemical nature make it a cornerstone for the synthesis of a vast array of pharmacologically significant compounds.[2][3] Among its numerous derivatives, Isatin-3-oxime, formed by the introduction of an oxime group at the C-3 position, emerges as a compound of significant interest. This modification imparts unique chemical reactivity and biological properties, distinguishing it from the parent isatin molecule and opening avenues for extensive research in drug discovery and materials science.[1]

This technical guide provides a comprehensive overview of this compound, delving into its core chemical properties, structural intricacies, synthesis, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chemical Structure and Properties

This compound possesses a bicyclic structure, featuring a benzene ring fused to a five-membered pyrrole ring, characteristic of the indole scaffold.[1] The key structural feature is the oxime group (=N-OH) at the C-3 position of the indole-2,3-dione core.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [4] |

| Molar Mass | 162.15 g/mol | [4] |

| Appearance | White or yellowish solid | [4] |

| Melting Point | 228°C (decomposes) | [4] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in alcohol, acetone, and acid solvents; slightly soluble in water. | [4][5] |

| LogP | 0.758 | [6] |

Tautomerism

A crucial aspect of isatin chemistry is the existence of lactam-lactim tautomerism.[7] In the solid state, isatin predominantly exists in the lactam form.[8] The presence of the oxime group at the C-3 position can influence the equilibrium between the keto (amide) and enol (iminol) forms of the isatin core through electronic effects.[1] This tautomerism can affect the molecule's reactivity, for instance, N-alkylation typically occurs on the lactam form, while O-alkylation can proceed via the lactim form.[1][7]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

| Technique | Functional Group / Proton | Characteristic Signal / Wavenumber (cm⁻¹) | Reference |

| IR Spectroscopy | N-H stretch | ~3184 | [9] |

| O-H stretch (oxime) | ~2904 (broad) | [9] | |

| C=O stretch (carbonyl) | ~1714 | [9] | |

| N-O stretch (oxime) | ~1026 | [9] | |

| ¹H NMR Spectroscopy | -OH proton (oxime) | ~10.5 ppm (singlet) | [1] |

| Aromatic protons | Complex splitting pattern in the aromatic region | [1] |

Advanced NMR techniques such as HSQC, HMBC, and NOE are often employed for unambiguous structural assignment of this compound derivatives.[1]

Synthesis of this compound

The most prevalent and straightforward method for synthesizing this compound is through the oximation of isatin.[1]

Classical Synthesis: Condensation with Hydroxylamine

This method involves the reaction of isatin with hydroxylamine hydrochloride.[1] The reaction is a classic condensation, proceeding via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic C-3 carbonyl carbon of isatin.[1] This forms a tetrahedral intermediate, which then eliminates a water molecule to form the C=N double bond of the oxime.[1]

Caption: Classical synthesis of this compound via condensation.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure for the synthesis of this compound.

Materials:

-

Isatin

-

Hydroxylamine hydrochloride

-

Pyridine or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve Isatin in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride to the solution.

-

Add a base, such as pyridine, to the reaction mixture.[10]

-

Heat the mixture at reflux for a specified duration (e.g., 4 hours).[10]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[10]

Rationale: The base is used to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile. Refluxing provides the necessary energy to overcome the activation barrier of the condensation reaction. TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Modern Synthetic Approaches

More contemporary, metal-free methods for the synthesis of isatin-3-oximes have been developed. One such approach involves the radical coupling of oxindoles with tert-butyl nitrite (t-BuONO) in water.[1][11] This method offers an alternative pathway, highlighting the ongoing innovation in the synthesis of these valuable compounds.

Chemical Reactivity and Derivatization

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for creating diverse libraries of compounds.

Key Reactive Sites

-

N-1 Position: The nitrogen atom of the isatin ring can be readily N-substituted, for example, through N-alkylation.[1] This is a common strategy to modulate the molecule's physicochemical properties.

-

Oxime Group: The oxygen atom of the oxime group can be O-substituted, leading to the formation of oxime ethers.[1]

-

C-2 Carbonyl Group: The C-2 carbonyl group remains an electrophilic site and can undergo nucleophilic attack, potentially leading to the opening of the lactam ring.[1]

Caption: Major sites for derivatization on the this compound scaffold.

Applications in Drug Development and Research

The indole nucleus is a prominent feature in numerous biologically active molecules.[1] Isatin and its derivatives, including this compound, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2]

Anticancer Activity

Isatin-based compounds have shown considerable promise as anticancer agents.[12][13] They can induce apoptosis through various mechanisms, including the inhibition of kinases and tubulin polymerization.[14] Specifically, this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including those resistant to apoptosis.[12][15] For instance, certain indirubin-3'-oximes, which are related to isatin, have demonstrated single-digit micromolar potencies against both apoptosis-sensitive and -resistant cancer cells.[15]

Anticonvulsant Activity

Isatin and its derivatives have been explored for their anticonvulsant properties.[16][17] Isatin itself has shown a dose-dependent effect, with higher doses exhibiting significant anticonvulsant activity.[16] The anticonvulsant effect may be mediated by its metabolites.[16] Various Schiff bases and other derivatives of isatin have also demonstrated promising anticonvulsant activity in preclinical models.[17][18][19] this compound, in particular, has been identified as an anticonvulsant.[20]

Anti-inflammatory and Kinase Inhibition

Oximes, in general, are known to possess anti-inflammatory properties.[10][21] this compound derivatives have been shown to inhibit inflammatory responses by targeting key signaling pathways.[10] For example, certain tricyclic isatin oximes have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.[10][21] These compounds have also exhibited high binding affinity to several kinases, suggesting their potential as kinase inhibitors for treating inflammatory and neurodegenerative diseases.[10][21]

Other Biological Activities

The pharmacological profile of isatin derivatives is extensive and includes:

-

Antioxidant Activity [1]

-

Acetylcholinesterase Reactivation: this compound and its derivatives have been investigated for their potential to reactivate acetylcholinesterase inhibited by organophosphorus compounds.[25][26]

Conclusion

This compound is a molecule of significant scientific interest, underpinned by its versatile chemical structure and broad pharmacological profile. Its straightforward synthesis and the amenability of its scaffold to diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. The extensive research into its anticancer, anticonvulsant, and anti-inflammatory properties, among others, highlights its potential to address a range of unmet medical needs. As synthetic methodologies continue to evolve and our understanding of its mechanisms of action deepens, this compound and its derivatives are poised to remain a fertile ground for discovery in the fields of medicinal chemistry and drug development.

References

- This compound - ChemBK. (n.d.).

- Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC - NIH. (n.d.).

- This compound | C8H6N2O2 | CID 69084 - PubChem - NIH. (n.d.).

- Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PubMed Central. (2021).

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. (n.d.).

- Preparation, IR Characterization and Thermal Properties of Some Metal Complexes of this compound - AKJournals. (n.d.).

- Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2003). Chemistry of Heterocyclic Compounds, 39(1), 3-35.[2]

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - MDPI. (n.d.).

- Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing). (n.d.).

- This compound (C8H6N2O2) - PubChemLite. (n.d.).

- Isatin - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2022).

- Evaluation of the Anticancer Activities of Isatin-Based Derivatives - OUCI. (n.d.).

- Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in rats - PubMed. (n.d.).

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.).

- This compound - SIELC Technologies. (2018).

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed. (n.d.).

- Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon - PubMed Central. (2018).

- Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety | Asian Journal of Chemistry. (2020).

- Biological activities of isatin and its derivatives. - Semantic Scholar. (n.d.).

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. (n.d.).

- Synthesis of isatin oximes from oxindoles. | Download Scientific Diagram - ResearchGate. (n.d.).

- Anticonvulsant activity of Schiff bases of isatin derivatives. (n.d.).

- The Fourier transform infrared spectrum of Isatin - ResearchGate. (n.d.).

- Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. (n.d.).

- Full article: Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - Taylor & Francis Online. (2021).

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (n.d.).

- Synthesis of Substituted Isatins - PMC - NIH. (n.d.).

- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA - Science and Education Publishing. (n.d.).

- (a) Tautomerization of isatin and (b) 1 H NMR of isatin in CD 3 OD and dimethyl sulfoxide (DMSO)-d 6 solvent. - ResearchGate. (n.d.).

- A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES - Journal of Applied Pharmaceutical Sciences and Research. (2018).

- A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS | Journal of Advanced Scientific Research. (2021).

- Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals - PMC. (2023).

- Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed. (n.d.).

- IR spectrum of Isatin (ChemicalBook, n.d.) | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. japsr.in [japsr.in]

- 4. chembk.com [chembk.com]

- 5. CAS 607-28-3: Isatin β-oxime | CymitQuimica [cymitquimica.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. ijcmas.com [ijcmas.com]

- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 13. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]

- 14. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

- 24. Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

Isatin-3-oxime mechanism of action in biological systems

An In-Depth Technical Guide to the Core Biological Mechanisms of Isatin-3-Oxime

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating an exceptionally broad spectrum of pharmacological activities.[1] The introduction of an oxime moiety at the 3-position yields this compound, a compound that retains and often enhances this biological versatility. This guide provides a comprehensive technical overview of the primary mechanisms of action attributed to this compound and its closely related analogs. We will dissect its roles as a multi-target anticancer agent, a modulator of neurological pathways, and a specific antiviral compound. The narrative emphasizes the causality behind experimental designs and provides validated protocols to empower researchers in the field. The multi-target profile of this compound, spanning kinase inhibition, apoptosis induction, microtubule disruption, and neuro-receptor modulation, underscores its significance as a foundational molecule for the development of novel therapeutics.[2][3][4]

Chapter 1: The Anticancer Mechanisms of this compound: A Multi-Pronged Assault

The most extensively documented activities of this compound and its derivatives are centered on their anti-neoplastic properties. These compounds do not rely on a single mechanism but rather engage in a coordinated attack on cancer cell proliferation and survival through at least three distinct, yet potentially synergistic, pathways.

Broad-Spectrum Kinase Inhibition

Expertise & Causality: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival. Kinase inhibitors are therefore a cornerstone of modern oncology.[5] this compound derivatives have been identified as potent inhibitors of a diverse range of kinases, positioning them as valuable scaffolds for developing broad-spectrum or targeted anticancer drugs.[3][6][7] Tricyclic isatin oximes, for instance, exhibit high binding affinity for kinases implicated in both cancer and neurodegenerative diseases, such as DYRK1A and PIM1.[5][8][9][10] This multi-kinase inhibition profile suggests a capacity to overcome the resistance mechanisms that often develop against single-target agents.

Data Presentation: Kinase Inhibition Profile of Tricyclic Isatin Oximes

| Compound | Target Kinase | Inhibition (IC₅₀ or Kᵢ) | Reference |

| 5d (NS-102) | DYRK1A | Kᵢ = 15 nM | [5] |

| 5d (NS-102) | PIM1 | Kᵢ = 21 nM | [5] |

| 5d (NS-102) | Haspin | Kᵢ = 140 nM | [5] |

| 5d (NS-102) | HIPK2 | Kᵢ = 280 nM | [5] |

| 5a | DYRK1A | Kᵢ = 340 nM | [5] |

| 5a | PIM1 | Kᵢ = 1300 nM | [5] |

Note: Data adapted from Lahtela-Kakkonen, M., et al., 2021. Kᵢ represents the inhibition constant.

Mandatory Visualization: Generic Kinase Inhibition Pathway

Caption: this compound inhibits protein kinases, blocking ATP binding and preventing the phosphorylation of substrate proteins required for cell proliferation and survival.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system to quantify the inhibitory effect of this compound on a target kinase.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality: The buffer components maintain the kinase's structural integrity and provide necessary cofactors (Mg²⁺) for catalysis.

-

ATP Solution: Prepare a 2X concentration of ATP in kinase buffer (e.g., 20 µM). The concentration should be near the Kₘ of the kinase for ATP to ensure competitive inhibition can be accurately measured.

-

Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific substrate peptide in kinase buffer.

-

Test Compound: Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer. Final DMSO concentration in the assay should be ≤1%.

-

-

Assay Procedure:

-

Add 5 µL of the test compound dilution to the wells of a white 384-well plate.

-

Controls: Include "No Kinase" wells (buffer only), "Positive Control" wells (DMSO vehicle), and "Reference Inhibitor" wells (e.g., Staurosporine). Trustworthiness: These controls validate the assay window and confirm that inhibition is compound-specific.

-

Initiate the reaction by adding 5 µL of the 2X Kinase/Substrate mix to all wells.

-

Incubate for 10 minutes at room temperature to allow compound-kinase binding.

-

Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Detection:

-

Add 20 µL of a commercial ADP-Glo™ or similar luminescence-based reagent. This reagent depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of the Kinase Detection Reagent, which converts the newly formed ADP into a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Read luminescence on a plate reader.

-

Normalize the data using the positive (0% inhibition) and no kinase (100% inhibition) controls.

-

Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

-

Induction of Mitochondrial-Mediated Apoptosis

Expertise & Causality: Apoptosis, or programmed cell death, is a critical barrier to cancer development. Many chemotherapeutics function by inducing apoptosis.[11] However, cancer cells often develop resistance to apoptosis, rendering treatments ineffective. Isatin and its derivatives can bypass this resistance by directly targeting the intrinsic (mitochondrial) pathway of apoptosis.[12] The mechanism involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.[12][13]

Mandatory Visualization: Apoptotic Pathway Triggered by this compound

Caption: this compound shifts the Bcl-2/Bax balance, causing mitochondrial dysfunction, cytochrome c release, and activation of the caspase cascade, leading to apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay (Self-Validating)

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7) in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound.

-

Controls: Include wells with untreated cells (Negative Control), cells treated with a known apoptosis inducer like Staurosporine (Positive Control), and wells with media only (Blank). Trustworthiness: This control set ensures that the observed signal is due to caspase activation by the test compound and not an artifact.

-

Incubate for a predetermined time (e.g., 24-48 hours).

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light. Causality: This incubation allows for cell lysis and the enzymatic reaction, where active caspase-3/7 cleaves a substrate, leading to a luminescent signal proportional to caspase activity.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average blank reading from all experimental wells.

-

Calculate the fold change in caspase activity relative to the negative (vehicle) control.

-

Plot the results to visualize the dose-dependent activation of executioner caspases.

-

Disruption of Tubulin Polymerization

Expertise & Causality: Microtubules are dynamic polymers of α- and β-tubulin that are essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are potent anti-mitotic drugs.[14] Several isatin derivatives have been identified as inhibitors of tubulin polymerization, placing them in the same mechanistic class as established drugs like colchicine and vinblastine.[14][15][16] By inhibiting the formation of microtubules, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[15]

Mandatory Visualization: Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for a fluorescence-based assay to measure the inhibitory effect of this compound on tubulin polymerization in a cell-free system.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice at all times. Causality: Tubulin is temperature-sensitive; keeping it on ice prevents spontaneous polymerization before the assay begins.

-

GTP Stock: Prepare a 10 mM stock of GTP in buffer. GTP is required for tubulin polymerization.

-

Fluorescent Reporter: Use a reporter dye that specifically fluoresces upon incorporation into polymerized microtubules.

-

Test Compound: Prepare serial dilutions of this compound in buffer.

-

-

Assay Procedure:

-

In a pre-warmed 37°C microplate fluorometer, add the reaction components in the following order to a 96-well plate: buffer, test compound, fluorescent reporter, and tubulin protein.

-

Controls: Include a "No Inhibitor" control (Vehicle) to measure maximal polymerization and a "Known Inhibitor" control (e.g., Vinblastine) as a positive control for inhibition.

-

Allow the plate to equilibrate to 37°C for 1 minute.

-

Initiate polymerization by adding GTP to all wells.

-

-

Data Acquisition:

-

Immediately begin reading the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

The rate of polymerization can be determined from the initial linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

-

Chapter 2: Neuropharmacological and Antiviral Mechanisms

Beyond oncology, the this compound scaffold demonstrates significant activity in neurology and virology, highlighting its diverse interactions with biological systems.

Anticonvulsant and Neuromodulatory Activity

Isatin is an endogenous compound in the brain, and its derivatives, including this compound, have shown significant anticonvulsant properties.[17][18] The mechanism appears to be multifaceted. Studies on related isatin semicarbazones suggest a pharmacophore model requiring specific hydrogen bonding domains and hydrophobic regions to interact with neuronal targets.[19] Furthermore, this compound has been investigated as a potential reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents.[20] Its neutral charge may allow it to cross the blood-brain barrier, a significant advantage over current charged reactivators, to restore AChE function in the central nervous system.[17]

Mandatory Visualization: Proposed AChE Reactivation Mechanism

Caption: The nucleophilic oxime group of this compound attacks the phosphorus atom of the organophosphate, displacing it from the serine residue in the AChE active site and restoring enzyme function.

Antiviral Activity: RSV Fusion Inhibition

Derivatives of this compound have been specifically developed as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections.[21] The mechanism of action is the inhibition of viral fusion. These compounds are believed to block the conformational changes in the RSV fusion (F) protein that are necessary for the viral membrane to fuse with the host cell membrane. By preventing this critical entry step, the compounds effectively halt the viral replication cycle.[21][22] Structure-activity relationship studies have optimized these molecules for improved potency and pharmacokinetic properties, leading to analogs with proven in vivo efficacy in animal models.[21]

Chapter 3: Conclusion and Future Directions

This compound is a remarkable molecule characterized by a multi-target mechanism of action. Its ability to simultaneously inhibit kinases, induce apoptosis, and disrupt microtubule dynamics makes it a compelling scaffold for the development of next-generation anticancer agents designed to circumvent drug resistance. Furthermore, its activities as an anticonvulsant, a potential AChE reactivator, and a viral fusion inhibitor highlight its therapeutic potential beyond oncology.

Future research should focus on synthesizing and evaluating derivatives with enhanced selectivity for specific kinase targets or improved blood-brain barrier penetration for neurological applications. The development of this compound-based drug conjugates or combination therapies could further leverage its multifaceted biological profile. As a self-validating platform for medicinal chemistry, the isatin scaffold, and specifically the 3-oxime derivative, will undoubtedly continue to be a source of novel therapeutic leads.

References

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (n.d.). RSC Publishing. [Link]

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (n.d.). Semantic Scholar. [Link]

- Isatin derivatives with activity against apoptosis-resistant cancer cells. (2016). PMC - NIH. [Link]

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2024). PubMed Central. [Link]

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers. [Link]

- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2023).

- The endogenous oxindole isatin induces apoptosis of MCF‑7 breast cancer cells through a mitochondrial p

- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2021). PubMed Central. [Link]

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2021). PMC - PubMed Central. [Link]

- Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactiv

- Isatin derivatives with activity against apoptosis-resistant cancer cells. (2016). Europe PMC. [Link]

- Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. (2018). PubMed Central. [Link]

- Evaluation of the Anticancer Activities of Isatin-Based Deriv

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2021). Scilit. [Link]

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2021).

- Respiratory syncytial virus fusion inhibitors. Part 7: structure-activity relationships associated with a series of isatin oximes that demonstrate antiviral activity in vivo. (2009). PubMed. [Link]

- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt p

- Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in r

- Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. (2001). Die Pharmazie. [Link]

- Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2022).

- Chemical structures of isatin-oxime hybrids. (n.d.).

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2021). MDPI. [Link]

- Isatin derivatives as tubulin inhibitors (Sharma et al., 2015). (n.d.).

- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. (2024). PubMed. [Link]

- Proposed mechanism for the formation of isatin oxime. (n.d.).

- Isatin ameliorates ovarian inflammation and apoptosis caused by hormonal imbalances in PCOS mice. (2025). PubMed. [Link]

- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2022). NIH. [Link]

- ISATIN: New Hope Against Convulsion. (2017). PubMed. [Link]

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2019). Research in Pharmaceutical Sciences. [Link]

- Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis. (2018). New Journal of Chemistry (RSC Publishing). [Link]

- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The endogenous oxindole isatin induces apoptosis of MCF‑7 breast cancer cells through a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isatin ameliorates ovarian inflammation and apoptosis caused by hormonal imbalances in PCOS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. [sites.ualberta.ca]

- 20. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Respiratory syncytial virus fusion inhibitors. Part 7: structure-activity relationships associated with a series of isatin oximes that demonstrate antiviral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of Isatin-3-oxime (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Analysis of Isatin-3-Oxime

Authored by: A Senior Application Scientist

Introduction: The Structural Imperative of this compound

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Among these, this compound (C₈H₆N₂O₂) serves as a critical synthetic intermediate and a pharmacophore in its own right.[1][4] The precise arrangement of its atoms—the lactam ring, the ketone, and the crucial oxime functionality at the C3 position—dictates its reactivity and therapeutic potential. Therefore, unambiguous structural characterization is not merely an academic exercise; it is a prerequisite for any meaningful research or drug development endeavor.

This guide provides a comprehensive, field-proven workflow for the complete spectroscopic analysis of this compound. We will move beyond simple data reporting to explain the causality behind the analytical choices, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build a complete and validated structural picture of the molecule.

Part 1: Synthesis and Purity Verification: The Foundation of Accurate Analysis

Spectroscopic analysis is only as reliable as the sample being analyzed. The most common and direct route to this compound is the condensation reaction between isatin and hydroxylamine hydrochloride.[1][5] This reaction specifically targets the more electrophilic C3-carbonyl group of the isatin core.

Caption: Figure 1: Synthesis of this compound

Experimental Protocol 1: Synthesis of this compound

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve Isatin (1.0 eq) in ethanol.

-

Addition: Add Hydroxylamine hydrochloride (1.1 eq) and a base such as pyridine (2.0 eq) to the solution. The base is crucial for neutralizing the HCl byproduct and facilitating the nucleophilic attack.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water to remove any residual base and salts, and dry under vacuum. The product is typically a yellow or orange solid.

Purity Assessment: Thin-Layer Chromatography (TLC)

Before proceeding to advanced spectroscopy, a simple TLC is a non-negotiable, self-validating step.

-

Plate Preparation: Spot a small amount of the crude product, the starting Isatin, and a co-spot (both crude and Isatin) on a silica gel TLC plate.

-

Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 30:70 Ethyl Acetate/Hexane).[4]

-

Visualization: Visualize the plate under UV light (254 nm). A pure product will show a single spot with an Rf value distinct from the starting material. The absence of the Isatin spot in the product lane confirms the reaction has gone to completion.

Part 2: The Integrated Spectroscopic Workflow

No single technique provides the complete picture. A logical, multi-step workflow ensures each piece of structural evidence is built upon a solid foundation. Our approach prioritizes confirming the most fundamental properties first—molecular weight—before moving to functional groups and fine structure.

Caption: Figure 2: Integrated Spectroscopic Workflow

Part 3: Mass Spectrometry (MS) – The Molecular Gatekeeper

The first analytical question is always: "Did we make the compound we intended to make?" Mass spectrometry provides the definitive answer by measuring the molecular weight. For this compound (C₈H₆N₂O₂), the expected monoisotopic mass is 162.043 g/mol .

Experimental Protocol 2: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.

-

Analysis: Inject the sample. The mobile phase can consist of acetonitrile and water with a formic acid modifier for compatibility with mass spectrometry.[5][6]

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Data Interpretation

-

Molecular Ion Peak: The primary signal to look for is the protonated molecular ion [M+H]⁺ at m/z 163.05 . The presence of this peak confirms the molecular formula and successful synthesis.

-

Fragmentation Pattern: While ESI is soft, some in-source fragmentation can occur, providing additional structural clues. A logical fragmentation pathway involves initial loss of the hydroxyl group followed by cleavage of the five-membered ring.

Caption: Figure 3: Proposed ESI-MS Fragmentation of this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₈H₇N₂O₂]⁺ | 163.05 | Protonated Molecular Ion |

| [M-OH]⁺ | [C₈H₅N₂O]⁺ | 145.04 | Loss of the hydroxyl radical from the oxime |

| [M-OH-CO]⁺ | [C₇H₅N₂]⁺ | 117.05 | Subsequent loss of carbon monoxide from the lactam |

Part 4: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

With the molecular weight confirmed, IR spectroscopy provides a rapid and robust method to verify the presence of key functional groups. The vibrational frequencies of bonds act as a unique molecular fingerprint.

Experimental Protocol 3: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid, purified this compound directly onto the crystal of a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000–400 cm⁻¹ range.

Data Interpretation

The IR spectrum of this compound is rich with characteristic signals that confirm its structure.[5][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| ~3184 | N-H Stretch | Lactam N-H | Confirms the presence of the indole ring system.[5][7] |

| ~2904 (Broad) | O-H Stretch | Oxime O-H | A broad peak indicative of hydrogen bonding from the oxime hydroxyl group.[5][7] |

| ~1715 (Strong) | C=O Stretch | Lactam Carbonyl | A very strong, sharp absorption confirming the C2-ketone.[5][7] |

| ~1660 | C=N Stretch | Oxime C=N | Confirms the formation of the oxime functionality at C3.[8] |

| ~1610, ~1470 | C=C Stretch | Aromatic Ring | Characteristic vibrations of the benzene ring. |

| ~1026 | N-O Stretch | Oxime N-O | A key signal for the oxime group.[5][7] |

Part 5: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Map

NMR spectroscopy provides the final, high-resolution piece of the puzzle, revealing the chemical environment and connectivity of every proton and carbon atom in the molecule. For this compound, which has limited solubility in CDCl₃, DMSO-d₆ is the solvent of choice.

Experimental Protocol 4: NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information. The downfield region is particularly diagnostic.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.3 | Singlet | 1H | Oxime OH | Extremely deshielded proton due to hydrogen bonding and proximity to the C=N bond. This is a hallmark signal. |

| ~11.2 | Singlet | 1H | Lactam NH | The acidic proton of the lactam, broadened by exchange. |

| ~7.6-7.8 | Multiplet | 2H | Aromatic H | Protons on the benzene ring, with coupling patterns determined by their neighbors. |

| ~7.0-7.2 | Multiplet | 2H | Aromatic H | The remaining two protons on the benzene ring. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C=O (C2) | The lactam carbonyl carbon, highly deshielded. |

| ~145.0 | C=N (C3) | The oxime carbon, also significantly downfield. |

| ~110-140 | Aromatic C | Six distinct signals for the six carbons of the fused benzene ring. |

Conclusion: A Synergistic Approach to Structural Validation

The structural elucidation of this compound is a prime example of the power of an integrated spectroscopic approach. Mass spectrometry unequivocally confirms the molecular weight (m/z 163 for [M+H]⁺). Infrared spectroscopy provides a rapid fingerprint of the essential functional groups, notably the N-H (~3184 cm⁻¹), O-H (~2904 cm⁻¹), and C=O (~1715 cm⁻¹) stretches. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive atomic map, detailing the precise connectivity and chemical environment of each atom, highlighted by the characteristic downfield oxime OH (~13.3 ppm) and lactam NH (~11.2 ppm) proton signals.

By following this logical workflow—from synthesis and purification to MS, IR, and finally NMR—researchers and drug development professionals can establish the structure of this compound with the highest degree of scientific integrity and confidence, paving the way for its successful application in the synthesis of novel therapeutic agents.

References

- de Oliveira, R. B., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. PubMed Central.

- Gusev, D. V., et al. (2010). 15N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers. PubMed.

- Hassan, S. M., et al. (1999). Preparation, IR Characterization and Thermal Properties of Some Metal Complexes of this compound. AKJournals.

- O'Sullivan, D. G., & Sadler, P. W. (1956). Vibrational Frequencies of Isatin Oximes. The Journal of Organic Chemistry.

- Kumar, K., et al. (2020). Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing).

- Starkov, P., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed Central.

- Wang, X., et al. (2020). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Royal Society of Chemistry.

- Abele, E., & Abele, R. (2021). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds.

- Dahiya, A., et al. (2019). Synthesis of isatin oximes from oxindoles. ResearchGate.

- da Silva, J. F., et al. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health.

- Naumov, P., & Anastasova, F. (2001). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. PubMed.

- SIELC Technologies. (2018). This compound.

- Sandmeyer, T. (2004). Synthesis of Substituted Isatins. PubMed Central.

- ResearchGate. (n.d.). Chemical structures of isatin-oxime hybrids.

- ResearchGate. (2009). ChemInform Abstract: The Alkylation of Isatin-Derived Oximes: Spectroscopic and X-Ray Cystallographic Structural Characterization of Oxime and Nitrone Products.

- Fadda, A. A., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher.

Sources

- 1. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. akjournals.com [akjournals.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Isatin-3-Oxime in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Scaffold

Isatin-3-oxime, a derivative of the prodigious isatin core, stands as a molecule of significant interest in contemporary drug discovery and chemical synthesis. Its utility as a precursor for a myriad of heterocyclic compounds and its own burgeoning profile of biological activities, including potential neuroprotective and enzymatic reactivation properties, have positioned it as a focal point for researchers. However, a critical bottleneck in its seamless application is the sparse and often purely qualitative understanding of its solubility in common organic solvents. This guide is conceived not merely as a repository of data but as a comprehensive manual to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to master the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility, provide a framework for predicting its behavior, and, most importantly, offer robust, self-validating experimental protocols for its precise quantification.

The Molecular Persona of this compound: A Prelude to its Solubility Behavior

To comprehend the solubility of this compound, one must first appreciate its molecular architecture. The molecule, with the chemical formula C₈H₆N₂O₂, is a planar, heterocyclic compound characterized by an indole nucleus fused with a γ-lactam ring, and an oxime functional group at the 3-position. This structure imparts a unique combination of polar and non-polar characteristics that dictate its interaction with various solvents.

Key Physicochemical Properties:

| Property | Value | Significance for Solubility |

| Molecular Weight | 162.15 g/mol | Influences the energy required to overcome crystal lattice forces. |

| pKa | ~9.19 (Predicted)[1][2][3] | The weakly acidic nature of the oxime proton and the amide proton suggests that its solubility will be significantly affected by the pH in protic solvents. In neutral organic solvents, it will primarily exist in its non-ionized form. |

| LogP | ~0.955 (Predicted)[1] | This positive value indicates a degree of lipophilicity, suggesting a preference for organic environments over aqueous ones. However, the value is not excessively high, hinting at a balanced polarity. |

| Polar Surface Area (PSA) | 61.69 Ų[1] | The presence of two oxygen and two nitrogen atoms contributes to a significant polar surface area, indicating the potential for strong dipole-dipole interactions and hydrogen bonding. |

The interplay of these properties is crucial. The aromatic rings provide a non-polar character, while the amide and oxime functionalities are potent hydrogen bond donors and acceptors. This amphiphilic nature is the primary reason for its nuanced solubility across the spectrum of organic solvents.

Caption: Molecular structure of this compound.

Qualitative Solubility Profile: A Survey of Solvent Interactions

While comprehensive quantitative data remains elusive in the literature, a qualitative understanding of this compound's solubility can be pieced together from various sources and inferred from its chemical nature. It is generally reported to be soluble in polar organic solvents like ethanol and acetone, with limited solubility in water.[4]

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. The hydroxyl group of the solvent can interact favorably with the carbonyl oxygen, the amide nitrogen, and the oxime group of this compound. Consequently, good solubility is expected and observed in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the polar regions of this compound, particularly the N-H and O-H protons. High solubility is anticipated in DMSO and DMF due to their strong hydrogen bond accepting capabilities.

-

Ketones (e.g., Acetone): Acetone, a polar aprotic solvent, has a significant dipole moment and can accept hydrogen bonds. It is expected to be a good solvent for this compound.[4]

-

Ethers (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) is a moderately polar solvent and a hydrogen bond acceptor, suggesting it should be a reasonable solvent. Diethyl ether, being less polar, is expected to be a poorer solvent.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they can participate in weak hydrogen bonding (especially chloroform), their primary interaction would be through dipole-dipole and van der Waals forces. Moderate to low solubility is expected.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of this compound. Consequently, very poor solubility is anticipated.

A Rigorous Protocol for the Experimental Determination of this compound Solubility

The absence of readily available quantitative data necessitates a robust and reproducible experimental protocol. The following isothermal shake-flask method, coupled with UV-Visible spectrophotometric analysis, provides a reliable means to determine the equilibrium solubility of this compound.

Prerequisite: Synthesis and Purification of this compound

A consistent and pure source of this compound is paramount for accurate solubility measurements. The following is a standard laboratory procedure for its synthesis.

Materials:

-

Isatin

-

Hydroxylamine hydrochloride

-

Ethanol

-

Pyridine

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of isatin in boiling ethanol.

-

Add a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of pyridine in ethanol to the boiling isatin solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The this compound product will precipitate.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Due to the potentially low solubility of isatin oximes, recrystallization for purification can be effectively carried out using a Soxhlet apparatus with methanol or ethanol.[5]

-

Dry the purified product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the synthesis and purification of this compound.

Isothermal Shake-Flask Solubility Determination

This method measures the equilibrium solubility at a constant temperature.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature water bath/shaker

-

Screw-capped vials

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Organic solvents of analytical grade

-

Purified this compound

Procedure:

Part A: Preparation of Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

Part B: Equilibrium Solubility Measurement

-

Add an excess amount of solid this compound to a series of screw-capped vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach equilibrium.

-

After shaking, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Back-calculate the concentration in the original undiluted sample to determine the equilibrium solubility. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Experimental workflow for solubility determination.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that influences its utility in synthesis, formulation, and biological screening. While a comprehensive database of its solubility in various organic solvents is yet to be established, this guide provides the theoretical foundation and a practical, validated methodology for researchers to determine this vital property. By understanding the molecular characteristics of this compound and diligently applying the provided experimental protocols, scientists can overcome the current data gap and unlock the full potential of this versatile molecule. The principles and workflows detailed herein are designed to be self-validating, ensuring that the data generated is both accurate and reliable, thereby upholding the highest standards of scientific integrity.

References

- LookChem.

- ResearchGate.

- Taylor & Francis Online.

- ResearchGate.

- PubMed Central.

- ResearchGate.

- MDPI. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]

Sources

An In-depth Technical Guide on the Crystal Structure and Tautomerism of Isatin-3-Oxime

Introduction

Isatin-3-oxime, a derivative of the versatile heterocyclic compound isatin, has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2][3] Its intrinsic chemical properties, including its ability to exist in multiple tautomeric forms and its capacity for metal chelation, make it a valuable scaffold for the design of novel therapeutic agents and functional materials.[4] This guide provides a comprehensive technical overview of the synthesis, crystal structure, and complex tautomeric and isomeric equilibria of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the condensation reaction of isatin with hydroxylamine hydrochloride.[2][5] The reaction is typically carried out in an aqueous or alcoholic medium, often with a base to facilitate the nucleophilic attack of hydroxylamine on the C3-carbonyl group of the isatin molecule.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatin (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (or another suitable base)

-

Ethanol or Water (solvent)

Procedure:

-

A solution of isatin in ethanol is prepared in a round-bottom flask.

-

A separate aqueous solution of hydroxylamine hydrochloride and sodium acetate is prepared.

-

The hydroxylamine hydrochloride solution is added dropwise to the isatin solution with constant stirring.

-

The reaction mixture is then refluxed for a specified period (typically 1-2 hours), during which the formation of a precipitate is observed.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitate is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.[6]

Spectroscopic Characterization

The structural confirmation of synthesized this compound is achieved through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong stretching vibration around 1714-1740 cm⁻¹ corresponds to the C=O group of the isatin core.[4][5] A broad band in the region of 2900-3200 cm⁻¹ is indicative of the O-H stretching of the oxime group, likely involved in hydrogen bonding. The C=N stretching of the oxime is also observable.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The aromatic protons of the isatin ring typically appear in the range of δ 7.0-8.0 ppm in the ¹H NMR spectrum. The N-H proton of the isatin lactam gives a characteristic signal that can be influenced by the solvent.[7][8] The oxime proton (-NOH) also presents a distinct chemical shift. The existence of E and Z isomers can lead to the observation of two sets of signals in the NMR spectra.[9][10]

Crystal Structure of this compound

The solid-state structure of this compound, as determined by single-crystal X-ray diffraction, provides definitive insights into its molecular geometry and intermolecular interactions.[5] The isatin core is essentially planar, and the oxime group can adopt either an E or Z configuration, although the E isomer is often found to be more stable in the solid state due to favorable intermolecular hydrogen bonding.[11]

Crystallographic Data Summary

While a specific, publicly available CIF (Crystallographic Information File) for the parent this compound is not readily found in the provided search results, published studies on its derivatives provide expected structural features. For instance, the crystal structure of isatin-3-phenylhydrazone, a related compound, has been solved and shows a planar isatin moiety.[12] Alkylation studies on isatin-derived oximes have also led to X-ray crystallographic characterization of both oxime ether and nitrone products, confirming their stereochemistry.[13]

Table 1: Representative Crystallographic Data for Isatin Derivatives

| Parameter | Typical Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C=O Bond Length | ~1.23 Å |

| C=N Bond Length | ~1.28 Å |

| N-O Bond Length | ~1.38 Å |

| Intermolecular Interactions | Hydrogen bonding (N-H···O, O-H···N, O-H···O) is a dominant feature, often leading to the formation of dimers or extended networks in the crystal lattice.[5][11] |

Tautomerism and Isomerism in this compound

This compound is a fascinating molecule due to its ability to exist in several tautomeric and isomeric forms. Understanding these equilibria is critical for predicting its reactivity and biological activity.

Lactam-Lactim Tautomerism of the Isatin Core

The isatin ring itself can exhibit lactam-lactim tautomerism, involving a proton transfer between the nitrogen atom and the C2-carbonyl oxygen.[7][14][15]

Caption: Lactam-lactim tautomerism in the isatin core.

In the solid state and in non-polar solvents, the lactam form is predominant.[14][15] However, the presence of the lactim tautomer can be inferred from reactions such as O-alkylation.[5][14] The polarity of the solvent plays a crucial role in the position of this equilibrium.[15]

Oxime-Nitrone Tautomerism

The oxime group can undergo tautomerization to a nitrone form through a 1,3-proton shift.[16][17]

Caption: E/Z geometrical isomerism of this compound.

The determination of the E or Z configuration can be achieved using various NMR techniques, including NOE experiments, and can be supported by computational methods. [18][19]In many cases, the E-isomer is thermodynamically more stable, particularly in the solid state where it can participate in more favorable intermolecular hydrogen bonding. [11]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough understanding of the structure and tautomerism of this compound.

Caption: Workflow for structural elucidation of this compound.

-

X-ray Crystallography: Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. [5]* NMR Spectroscopy: A powerful tool for studying tautomeric and isomeric equilibria in solution. [7][9][16]Advanced techniques like 2D NMR can provide further structural insights. [20]* Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of different tautomers and isomers, calculate energy barriers for their interconversion, and simulate spectroscopic data to aid in experimental interpretation. [17][21][22]

Applications in Drug Development and Materials Science

The structural features of this compound are directly linked to its applications:

-

Medicinal Chemistry: The isatin scaffold is present in many biologically active compounds. [1][14][23]The ability of the oxime group to chelate metal ions and participate in hydrogen bonding is crucial for its interaction with biological targets. This compound derivatives have been investigated as acetylcholinesterase reactivators and for their potential antitubercular activity. [1][18]* Coordination Chemistry: this compound acts as a versatile ligand, capable of coordinating to various metal ions in either a monodentate or bidentate fashion. [4][5]These metal complexes have potential applications in catalysis and as new materials.

Conclusion

This compound is a molecule of significant chemical interest, characterized by a rich structural landscape of tautomers and isomers. Its synthesis is straightforward, and its structure can be thoroughly investigated through a combination of spectroscopic, crystallographic, and computational methods. A deep understanding of the interplay between its crystal structure and its existence in various tautomeric and isomeric forms is paramount for the rational design of new this compound-based compounds for applications in drug discovery and materials science.

References

- G. A. B. C. A. F. de Oliveira, et al. (2021).

- Liu, X., et al. (2010). 15N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers. Magnetic Resonance in Chemistry. [Link]

- Marvel, C. S., & Hiers, G. S. (n.d.).

- AKJournals. (n.d.).

- ResearchGate. (n.d.). (a) Tautomerization of isatin and (b) 1 H NMR of isatin in CD 3 OD and dimethyl sulfoxide (DMSO)-d 6 solvent. [Link]

- ChemBK. (2024).

- Gary, B. D., & Shanklin, J. R. (2009).

- ResearchGate. (n.d.).

- ResearchGate. (2009). ChemInform Abstract: The Alkylation of Isatin-Derived Oximes: Spectroscopic and X-Ray Crystallographic Structural Characterization of Oxime and Nitrone Products. [Link]

- Kancharla, S., et al. (2020). Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis. New Journal of Chemistry. [Link]

- PubChemLite. (n.d.).

- Hinse, C., et al. (2001). Glucosylation of this compound Followed by 2D in Situ NMR in Plant Cells at Highest Magnetic Field Without Labelling.

- Al-Obaidi, A. S. M. (n.d.). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review).

- Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. International Journal of Research in Pharmacy and Science. [Link]

- Google Patents. (n.d.).

- Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Monatshefte für Chemie - Chemical Monthly. [Link]

- Hilaris Publisher. (2018).

- Kohli, E., Arora, R., & Kakkar, R. (2014). Theoretical Study of the Stability of Tautomers and Conformers of Isatin-3-Thiosemicarbazone (IBT). Semantic Scholar. [Link]

- ResearchGate. (n.d.). Unveiling geometrical isomers and tautomers of isatin-hydrazones by NMR spectroscopy. [Link]

- ResearchGate. (n.d.).

- Der Pharma Chemica. (2010).

- ResearchGate. (n.d.).

- ResearchGate. (2023). (PDF)

- PubChem. (n.d.).

- RSC Advances. (n.d.). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. [Link]

- Nanotechnology Perceptions. (2024).

- SPbU Researchers Portal. (2018). Tautomerism of amidoximes and other oxime species. [Link]

- ResearchGate. (2008).

- MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. [Link]

- ResearchGate. (n.d.).

- TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]

- Journal of the Mexican Chemical Society. (n.d.). Computational Study of New Isatin Molecules as Potential Thymidine Phosphorylase (TP) Inhibitors Against Cancer Activity.

- ResearchGate. (n.d.).

- SIELC Technologies. (2018).

- Organic & Biomolecular Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. [Link]

- AdiChemistry. (n.d.).

Sources

- 1. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]

- 4. akjournals.com [akjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nano-ntp.com [nano-ntp.com]

- 16. 15N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]